methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate
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Overview
Description
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate is a compound belonging to the carbamate family Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate typically involves the reaction of an appropriate amine with an isocyanate or carbamoyl chloride. One common method is the reaction of ethyl isocyanate with N-ethoxycarbonylimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate (DMC) have been developed. DMC is a safer and more environmentally friendly reagent that can be used to produce carbamates through transcarbamoylation reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar properties but less complex structure.
Ethyl carbamate: Another related compound with different alkyl groups.
N-phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
34375-74-1 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(9-12-5-2)8-7(10)11-3/h4-5H2,1-3H3,(H,8,9,10) |
InChI Key |
BFPYGRSMHISTQB-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N/OCC)/NC(=O)OC |
Canonical SMILES |
CCC(=NOCC)NC(=O)OC |
Origin of Product |
United States |
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